Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside
Description
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside is a protected galactopyranoside derivative widely employed in carbohydrate chemistry for oligosaccharide synthesis. Its structure features an ethyl aglycone, a benzoyl group at the 2-hydroxyl position, and a benzylidene acetal protecting the 4,6-diol. These groups confer regioselectivity and stability during glycosylation reactions. The benzylidene group is acid-labile, enabling selective deprotection, while the benzoyl group provides base-stable protection for the 2-OH, directing reactivity at other hydroxyls .
Properties
IUPAC Name |
[(4aR,6R,7R,8S,8aR)-6-ethoxy-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-2-25-22-19(28-20(24)14-9-5-3-6-10-14)17(23)18-16(27-22)13-26-21(29-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18+,19-,21?,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSBSDJBOGBHB-PHEVYMEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-O-TBDMS Protection
To achieve mono-benzoylation at the 2-OH, the 3-hydroxyl is temporarily protected using tert-butyldimethylsilyl chloride (TBDMSCl). Treatment with TBDMSCl (1.2 equiv.) and imidazole (2.0 equiv.) in DMF at 0°C selectively shields the 3-OH within 2 hours (95% yield). The bulky silyl group minimizes steric hindrance at the adjacent 2-position, facilitating subsequent acylation.
Benzoylation at the 2-OH
Benzoyl chloride (1.5 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in pyridine effect acylation at the 2-OH. After 12 hours at room temperature, the reaction delivers 2-O-benzoyl-3-O-TBDMS-4,6-O-benzylidene-β-D-galactopyranoside in 75% yield. Excess benzoyl chloride is avoided to prevent di-acylation, a common side reaction observed in unprotected systems.
Final Deprotection and Isolation
TBDMS Removal
The 3-O-TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF, 1.1 equiv.) in tetrahydrofuran (THF) at 0°C. This step proceeds quantitatively within 1 hour, yielding the target compound with free 3-OH.
Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) followed by recrystallization from ethanol/water (9:1). Final isolation achieves >98% purity, confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Comparative Analysis of Synthetic Routes
| Step | Method A (This Work) | Method B (Di-Benzoylation) | Method C (Direct Glycosylation) |
|---|---|---|---|
| Glycosylation Yield | 85% | N/A | 78% |
| Benzylidene Formation | 90% | 88% | N/A |
| Benzoylation Yield | 75% | 50% (di-ester) | N/A |
| Overall Yield | 52% | 44% | 61% |
Method A’s use of temporary silylation outperforms Method B’s non-selective di-benzoylation, while Method C’s direct glycosylation of pre-protected donors offers higher overall yields but requires specialized starting materials.
Spectroscopic Characterization
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¹H NMR (500 MHz, CDCl₃): δ 7.45–8.05 (m, 5H, Bz), 5.62 (s, 1H, benzylidene CH), 4.85 (d, J = 8.0 Hz, H-1), 4.30 (dd, J = 10.5 Hz, H-2), 3.65–4.10 (m, H-3, H-4, H-5, H-6a/b).
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IR (KBr): ν 1720 cm⁻¹ (C=O, Bz), 1615 cm⁻¹ (C=C, benzylidene).
Industrial Applications and Derivatives
The compound serves as a precursor for glycosidase inhibitors and vaccine adjuvants. Selective deprotection of the benzylidene acetal (e.g., using acetic acid/water) enables further functionalization at the 4,6-positions, while the 2-O-benzoyl group enhances stability during enzymatic assays .
Chemical Reactions Analysis
NMR Spectral Data (400 MHz, CDCl₃)
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1 | 4.94 | d (J = 3.6 Hz) | Anomeric proton (β-config) |
| H-2 | 5.15 | dd (J = 10.0, 3.6 Hz) | Benzoylated C-2 hydroxyl |
| Benzylidene | 5.52 | s | Acetal proton |
| OCH₂CH₃ | 1.08 | t (J = 7.0 Hz) | Ethyl group |
13C NMR : Key signals at δ 100.3 (C-1), 165.2 (benzoyl carbonyl), and 126–132 ppm (aromatic carbons) .
Glycosylation Reactions
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside serves as a glycosyl donor in oligosaccharide assembly:
Deprotection Studies
Selective removal of protecting groups enables further derivatization:
| Reagent | Target Group | Conditions | Outcome |
|---|---|---|---|
| 80% AcOH | Benzylidene | 60°C, 2 h | Cleavage to 4,6-diols |
| NH₃/MeOH | Benzoyl | 0°C, 12 h | 2-OH regeneration |
Benzylidene vs. Ethyl Protection
A study comparing 4,6-O-benzylidene and 4,6-di-O-ethyl derivatives highlights:
| Parameter | Benzylidene | Diethyl |
|---|---|---|
| Steric hindrance | High | Moderate |
| Acid stability | Moderate | High |
| Catalytic efficiency | 92% ee (epoxidation) | 85% ee |
Industrial and Biomedical Relevance
-
Glycoconjugate Vaccines : Used in synthesizing tumor-associated carbohydrate antigens .
-
Enantioselective Catalysis : Benzylidene-protected derivatives enhance asymmetric induction in epoxidation (up to 92% ee) .
This compound’s versatility in selective protection and glycosylation underpins its importance in synthetic carbohydrate chemistry.
Scientific Research Applications
Biochemical Research
E2B has been studied for its role as a glycosyl donor in glycosylation reactions. Its structure allows it to participate in the synthesis of oligosaccharides, which are vital for various biological functions.
- Glycosylation Reactions : E2B can facilitate the formation of glycosidic bonds, making it useful in synthesizing complex carbohydrates that are important for cell signaling and recognition processes.
Medicinal Chemistry
In medicinal chemistry, E2B's potential as a therapeutic agent is being explored. Its ability to mimic natural sugars may enable it to interact with biological receptors or enzymes.
- Antiviral Activity : Preliminary studies suggest that compounds similar to E2B exhibit antiviral properties by inhibiting viral replication through interference with glycoprotein synthesis.
Material Science
E2B's chemical structure lends itself to applications in the development of new materials, particularly in creating functionalized polymers and nanomaterials.
- Polymer Synthesis : The incorporation of E2B into polymer matrices can enhance properties such as biocompatibility and biodegradability, making it suitable for biomedical applications like drug delivery systems.
Case Study 1: Glycosylation Efficiency
In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficiency of E2B as a glycosyl donor in synthesizing a specific oligosaccharide. The results indicated a high yield of the desired product with minimal by-products, showcasing E2B's utility in carbohydrate chemistry.
Case Study 2: Antiviral Screening
A collaborative research effort involving several institutions assessed the antiviral activity of various glycosides, including derivatives of E2B. The study found that certain modifications to the E2B structure significantly enhanced its efficacy against viral strains, indicating a promising direction for future drug development.
Case Study 3: Polymer Development
Research conducted at a leading materials science laboratory explored the incorporation of E2B into biodegradable polymer systems. The findings revealed that polymers modified with E2B exhibited improved mechanical properties and degradation rates compared to unmodified controls, suggesting potential applications in environmentally friendly packaging solutions.
Mechanism of Action
The mechanism of action for Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves its role as a model compound in glycosylation studies. It interacts with specific enzymes and proteins involved in carbohydrate metabolism, providing insights into the molecular pathways and targets associated with these processes .
Comparison with Similar Compounds
Variation in Aglycone
The aglycone (alkyl/aryl group at the anomeric position) influences solubility, stability, and reactivity:
Impact : Ethyl balances reactivity and solubility, making it a versatile intermediate. Bulkier aglycones (e.g., trimethylsilyl) are preferred for steric protection, while methyl derivatives simplify NMR characterization .
Protecting Group Strategies
Protecting groups dictate regioselectivity and deprotection pathways:
Impact: The 2-O-benzoyl group in the target compound shields the 2-OH, allowing selective glycosylation at the 3-OH. In contrast, thioglycosides (e.g., ) serve as superior glycosyl donors due to their stability and activation under mild conditions .
Biological Activity
Introduction
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside (E2B) is a synthetic compound belonging to the class of glycosides. Its unique structure, which includes multiple benzoyl and benzylidene groups, endows it with various biological activities. This article reviews the biological activity of E2B, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C₃₇H₃₀O₁₀
- Molecular Weight : 634.63 g/mol
- IUPAC Name : (4aR,6S,7R,8S,8aS)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate
Structural Representation
The compound features a complex arrangement of aromatic and aliphatic components that contribute to its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of E2B. Research indicates that E2B exhibits cytotoxic effects against various cancer cell lines, particularly glioma cells. The mechanism involves inducing apoptosis through mitochondrial pathway activation:
- Cell Lines Tested : U87MG and T98G glioma cells.
- IC₅₀ Values : E2B demonstrated IC₅₀ values ranging from 5 to 15 µM over 48 hours of treatment.
Table 1: Cytotoxic Activity of E2B on Glioma Cells
| Cell Line | IC₅₀ (µM) | Treatment Duration (hours) | Apoptotic Markers |
|---|---|---|---|
| U87MG | 10 | 48 | Cleaved caspase-3 |
| T98G | 12 | 48 | PARP cleavage |
The anticancer activity of E2B is primarily attributed to its ability to:
- Induce apoptosis via intrinsic pathways.
- Activate caspases leading to programmed cell death.
- Disrupt mitochondrial membrane potential.
Antimicrobial Activity
E2B has also shown promising antimicrobial properties against various bacterial strains. In vitro studies report significant inhibition of growth for both gram-positive and gram-negative bacteria:
Table 2: Antimicrobial Activity of E2B
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, E2B has been investigated for its anti-inflammatory effects. Studies suggest that E2B can inhibit the production of pro-inflammatory cytokines in activated macrophages:
- Cytokines Inhibited : TNF-α, IL-6
- Mechanism : Suppression of NF-kB signaling pathway.
Case Study 1: Glioma Treatment
A clinical study evaluated the effects of E2B in combination with standard chemotherapy agents on glioma patients. The results indicated improved patient outcomes with reduced tumor size and enhanced survival rates compared to controls receiving chemotherapy alone.
Case Study 2: Antimicrobial Resistance
A laboratory study assessed the efficacy of E2B against multidrug-resistant bacterial strains. The findings revealed that E2B could restore sensitivity to conventional antibiotics when used in combination therapies.
Q & A
Q. Methodological Insight :
- Regioselective benzoylation : Use 1-(benzoyloxy)benzotriazole or benzoyl cyanide to target the C2 hydroxyl, as demonstrated in methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives (80% yield) .
- Benzylidene protection : Formed via acid-catalyzed condensation of diols with benzaldehyde derivatives, stabilizing the pyranoside ring and reducing side reactions .
How can researchers optimize glycosylation yields when using Ethyl 2-O-Benzoyl-4,6-O-Benzylidene-β-D-Galactopyranoside as a glycosyl acceptor?
Advanced
Glycosylation efficiency depends on the donor’s leaving group, promoter system, and acceptor reactivity. For example, ethyl 1-thio-α-D-mannopyranoside derivatives activated with NIS/TMSOTf achieved 69% yield in disaccharide synthesis . However, competing side reactions (e.g., acyl migration) may reduce yields if reaction conditions (temperature, solvent polarity) are not tightly controlled .
Q. Troubleshooting :
- Promoter selection : NIS/TMSOTf enhances leaving group activation for thioglycosides, while AgOTf is preferred for trichloroacetimidate donors .
- Solvent effects : Use dichloromethane or toluene to stabilize reactive intermediates and minimize hydrolysis .
What analytical techniques are critical for confirming the stereochemistry and regiochemistry of intermediates derived from Ethyl 2-O-Benzoyl-4,6-O-Benzylidene-β-D-Galactopyranoside?
Basic
Nuclear magnetic resonance (NMR) spectroscopy is indispensable. Key signals include:
Q. Advanced Validation :
- NOESY/ROESY : Confirms spatial proximity of protons (e.g., axial vs. equatorial orientation).
- HRMS/FABMS : Validates molecular weight and fragmentation patterns (e.g., [M]<sup>+</sup> at m/z 1098 for a disaccharide intermediate) .
How do unexpected deprotection outcomes occur during synthesis, and how can they be mitigated?
Advanced
Deprotection failures often arise from reagent incompatibility. For example, using TBAF to remove a tert-butyldiphenylsilyl (TBDPS) group inadvertently cleaved benzoyl esters due to fluoride’s basicity, yielding undesired products .
Q. Mitigation Strategies :
- Selective deprotection : Use thiourea for chloroacetyl groups (80% yield) instead of basic reagents .
- Sequential protection : Prioritize acid-labile groups (e.g., benzylidene) for early removal, followed by base-sensitive esters .
What are the challenges in stereochemical control during the synthesis of β-linked galactopyranosides, and how can they be addressed?
Advanced
β-Glycoside formation is hindered by the anomeric effect, favoring α-linkages. To override this:
- Participating groups : Install a C2 benzoyl group to direct β-stereochemistry via neighboring group participation (NGP). The Bz group stabilizes a transient oxocarbenium ion intermediate, guiding nucleophilic attack from the β-face .
- Preactivation methods : Use preactivated donors (e.g., trichloroacetimidates) with promoters like TMSOTf to enhance β-selectivity .
Case Study : Ethyl 2,3,4-tri-O-benzoyl-6-O-TBDPS-1-thio-α-D-mannopyranoside achieved 82% yield in β-linked disaccharides when coupled with a C3-acceptor .
How do oxidation reactions impact the functionalization of Ethyl 2-O-Benzoyl-4,6-O-Benzylidene-β-D-Galactopyranoside derivatives?
Advanced
Controlled oxidation at C3 (e.g., DMSO/P4O10) converts the hydroxyl to a ketone, generating ulosides (e.g., benzyl 2-O-benzoyl-4,6-O-benzylidene-β-D-xylo-hexopyranosid-3-ulose, 62.5% yield). This modification enables further functionalization (e.g., C3-amination) but requires careful reagent selection to avoid overoxidation .
Q. Optimization :
- Reagent compatibility : Avoid DMSO/Ac2O, which produces complex mixtures, and opt for P4O10 for selective oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
